molecular formula C16H10N2O B093276 Benzo[a]phenazine 12-oxide CAS No. 18636-87-8

Benzo[a]phenazine 12-oxide

Cat. No.: B093276
CAS No.: 18636-87-8
M. Wt: 246.26 g/mol
InChI Key: QOEUHFSHKLIUGS-UHFFFAOYSA-N
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Description

Benzo[a]phenazine 12-oxide is a heterocyclic aromatic compound that belongs to the phenazine family Phenazines are nitrogen-containing polycyclic compounds known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[a]phenazine 12-oxide typically involves the oxidative cyclization of appropriate precursors. One common method includes the reaction of benzofurazan oxide with 1-naphthol in the presence of sodium methoxide in methanol under a nitrogen atmosphere at room temperature for 24 hours, followed by maintaining the reaction at -4°C for an additional 24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing reusable nanocatalysts, is also being explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzo[a]phenazine 12-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dioxides.

    Reduction: Reduction reactions can convert the oxide to its corresponding phenazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit enhanced or modified biological and chemical properties .

Scientific Research Applications

Benzo[a]phenazine 12-oxide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Phenazine: The parent compound with a simpler structure and similar biological activities.

    Benzo[a]phenazine: Lacks the oxide group but shares the core structure.

    Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.

Uniqueness: Benzo[a]phenazine 12-oxide is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological properties. This modification enhances its potential as a therapeutic agent and a functional material in various applications .

Properties

IUPAC Name

12-oxidobenzo[a]phenazin-12-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c19-18-15-8-4-3-7-13(15)17-14-10-9-11-5-1-2-6-12(11)16(14)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEUHFSHKLIUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4[N+](=C32)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171884
Record name Benzo(a)phenazine 12-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18636-87-8
Record name Benzo(a)phenazine 12-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the recent research on benzo[a]phenazine 12-oxides?

A1: The research primarily focuses on a novel synthetic route for 5-hydroxy-10-R-benzo[a]phenazine-12-oxides. [] This method utilizes readily available starting materials like 2-arylamino-1,4-naphthoquinones and employs a two-step process involving oximation followed by cyclization using a nitrating mixture. The study highlights the potential of these compounds for future exploration of their biological activity, particularly as potential nitrogen oxide donors.

Q2: Why are researchers interested in the synthesis of benzo[a]phenazine 12-oxides, specifically those containing a nitrogen oxide (NO) fragment?

A2: Compounds containing the N-oxide moiety, such as benzo[a]phenazine 12-oxides, are of significant interest in medicinal chemistry due to their potential biological activity. [] The presence of the N-oxide group can contribute to a compound's oxidative properties, potentially influencing its interaction with biological targets. Additionally, many N-oxides have shown promising activity as nitrogen oxide (NO) donors. NO plays crucial roles in various physiological processes, including vasodilation and neurotransmission. Therefore, developing new synthetic routes for these compounds can pave the way for discovering novel therapeutics with potential applications in various disease areas.

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